molecular formula C8H14O B1530576 Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel- CAS No. 1384277-05-7

Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel-

Cat. No. B1530576
M. Wt: 126.2 g/mol
InChI Key: RQYNRRRPNBIJKC-HTQZYQBOSA-N
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Description

“Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel-” is a chemical compound with the molecular formula C8H14O . It’s important to note that the sale of this product is prohibited according to the laws, regulations, and policies related to patent products .


Chemical Reactions Analysis

The specific chemical reactions involving “Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel-” are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel-” include its molecular formula (C8H14O) and molecular weight (126.2) .

Scientific Research Applications

Synthesis and Synthetic Applications

Cyclopropanes substituted with electron-donating groups adjacent to multiple bonds, such as ethynyl, vinyl, and carbonyl groups, serve as building blocks with significant synthetic potential. These compounds are accessible through various routes, including cyclopropanone hemiacetals and alkylidenecyclopropanes, demonstrating their versatility in synthesis (Salaün, 1988).

Nazarov-like Cyclization Reactions

The Nazarov cyclization, traditionally used for cyclopentenone formation, has seen advancements with the inclusion of cyclopropanes as equivalents to double bonds. These modifications extend the scope of the reaction, facilitating both heteroatom- and homo-Nazarov cyclizations (Grandi, 2014).

Catalytic Arylation and Alkenylation

Cyclopropanols, easily derived from esters or ketones, undergo diverse ring-opening transformations. Their one-electron oxidation to β-carbonyl radicals, though conventional, has been underutilized in dual photoredox and nickel-catalyzed cross-couplings with organic halides. The addition of Ti(OiPr)4 facilitates these cross-couplings, leading to β-substituted ketones (Varabyeva et al., 2021).

C-Alkynylation

Cyclopropanols' alkynylation with 1-bromo-1-alkynes offers an accessible method to synthesize synthetically valuable alk-4-yn-1-ones. This process highlights cyclopropanols' utility as homoenolate equivalents in C-C bond formation (Murali et al., 2015).

Carbon-Carbon Bond Cleavage

Recent developments in the C-C bond cleavage of cyclopropanols cover homoenolate chemistry, β-keto radical chemistry, and acid-catalyzed ring-opening among others. These methods emphasize the synthetic utility of cyclopropanols as unique three-carbon synthons (McDonald et al., 2020).

Transition-Metal-Catalyzed Reactions

Cyclopropanols, due to their high strain and ease of ring-cleavage, are increasingly used in transition-metal-catalyzed C–C and C–X bond-forming reactions. This review categorizes developed methods based on their mechanistic lines, showcasing cyclopropanols' role in synthesizing diverse organic compounds (Nikolaev & Orellana, 2016).

properties

IUPAC Name

(1R,2R)-2-pent-4-enylcyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-3-4-5-7-6-8(7)9/h2,7-9H,1,3-6H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYNRRRPNBIJKC-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC1CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCC[C@@H]1C[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel-
Reactant of Route 2
Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel-
Reactant of Route 3
Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel-
Reactant of Route 4
Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel-
Reactant of Route 5
Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel-
Reactant of Route 6
Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel-

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